
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Overview
Description
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its cell-permeable properties and its ability to activate cGMP-dependent protein kinases. It is widely used in scientific research to study cGMP interactions and effects on various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves the esterification of guanosine with butyric anhydride, followed by cyclization to form the cyclic phosphate ester. The reaction typically requires anhydrous conditions and a suitable solvent such as dimethylformamide (DMF). The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated analogs.
Scientific Research Applications
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study cGMP signaling pathways and interactions with other molecules.
Biology: Employed in cell biology to investigate the role of cGMP in cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases, where cGMP signaling plays a crucial role.
Mechanism of Action
The compound exerts its effects by mimicking the natural cGMP molecule and activating cGMP-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various downstream effects such as changes in ion channel activity, gene expression, and cellular metabolism. The molecular targets and pathways involved include the cGMP-PKG pathway, which is crucial for regulating intracellular calcium levels and other signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Dibutyryl-cAMP: Another cell-permeable analog, but it activates cAMP-dependent protein kinases instead of cGMP-dependent ones.
8-Bromo-cGMP: A brominated analog of cGMP, used in similar research applications but with different stability and solubility properties.
Uniqueness
Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is unique due to its enhanced stability, cell permeability, and ability to specifically activate cGMP-dependent pathways. These properties make it a valuable tool in research and potential therapeutic applications .
Biological Activity
Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt is a modified nucleoside that exhibits various biological activities. This compound is of interest due to its potential therapeutic applications in cellular signaling and neuroprotection. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Guanosine derivatives are known to interact with various receptors and enzymes in the body. The cyclic phosphate structure allows for involvement in signaling pathways, particularly those related to cyclic nucleotide signaling.
- Receptor Interaction : Guanosine can act on purinergic receptors, influencing neurotransmission and cellular responses.
- Enzymatic Activity : It may modulate the activity of kinases and phosphatases involved in cell signaling.
Biological Activities
The compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that guanosine derivatives can protect neurons from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines in various models of inflammation.
- Cognitive Enhancement : Research indicates potential benefits in improving memory and learning processes.
Table 1: Summary of Biological Activities
Case Studies
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Neuroprotection Against Ischemia
- In a study involving gerbils subjected to cerebral ischemia, guanosine administration significantly reduced neuronal death and improved behavioral outcomes. The mechanism involved upregulation of brain-derived neurotrophic factor (BDNF) and TrkB receptor signaling, which are crucial for neuronal survival and growth.
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Anti-inflammatory Effects in Animal Models
- Research demonstrated that guanosine treatment in a rat model of inflammation led to decreased expression of inflammatory markers such as IL-1β and COX-2. This suggests a potential role in managing inflammatory diseases.
-
Cognitive Enhancement in Aging Models
- In aged mice, administration of guanosine was associated with improved performance in memory tasks. The underlying mechanism was linked to enhanced synaptic plasticity and neurogenesis.
Q & A
Basic Research Questions
Q. How is the structural characterization of this compound performed, and what analytical techniques are recommended?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituents like the N-(1-oxobutyl) group and cyclic phosphate.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns (e.g., SMILES strings in ).
- X-ray Crystallography : Resolve the 3D structure, focusing on the cyclic 3',5'-phosphate linkage and butanoate ester conformation (see for related guanosine analogs).
Q. What methods are used to assess the purity and stability of this compound under experimental conditions?
- Methodology :
- HPLC/UPLC : Use reverse-phase chromatography with UV detection (254 nm) to monitor degradation products, especially hydrolysis of the cyclic phosphate or ester groups.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for the sodium salt form ( notes lack of occupational exposure limits, implying stability under standard lab conditions).
Advanced Research Questions
Q. How does the stability of the cyclic phosphate group influence experimental design in cell-based assays?
- Mechanistic Insight : The cyclic 3',5'-phosphate linkage is prone to hydrolysis by phosphodiesterases (PDEs) in biological systems. Use PDE inhibitors (e.g., IBMX) to prolong activity in cell cultures ( highlights similar challenges with cAMP/cGMP degradation in tumor studies).
- Experimental Design :
- Pre-treat cells with PDE inhibitors before compound administration.
- Monitor intracellular levels via competitive protein-binding assays (as in ) or LC-MS/MS .
Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized?
- Synthesis Challenges :
- Esterification : The 2'-butanoate ester may require protecting group strategies to avoid side reactions.
- Cyclic Phosphate Formation : Use carbodiimide-based coupling agents (e.g., DCC) for cyclization, with strict anhydrous conditions.
- Optimization :
- Monitor reaction progress via NMR to track phosphate cyclization.
- Purify intermediates using ion-exchange chromatography ( references guanosine derivative purification workflows) .
Q. How does this compound’s biological activity compare to other cyclic guanosine derivatives (e.g., cGMP or 8-Bromo-cGMP)?
- Functional Comparison :
- Receptor Binding : Use radiolabeled analogs (e.g., -labeled) to compare binding affinity to guanylate cyclase or PDEs.
- Cell Proliferation Assays : Contrast effects with cGMP in cancer models ( shows reduced cAMP but elevated cGMP in colon tumors, suggesting divergent signaling roles).
Q. What contradictions exist in reported data on cyclic nucleotide analogs, and how can they be resolved?
- Case Study : reports lower cAMP but higher cGMP in tumors, conflicting with in vitro models.
- Resolution Strategies :
- Validate tissue-specific PDE expression via Western blotting.
- Use isoform-specific PDE inhibitors to isolate contributions from PDE5 (cGMP-specific) vs. PDE3/4 (cAMP-specific).
Q. Methodological Resources
Properties
CAS No. |
51116-00-8 |
---|---|
Molecular Formula |
C18H23N5NaO9P |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |
InChI Key |
MGBPJXVWDGGLKI-UHFFFAOYSA-M |
SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Synonyms |
Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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